molecular formula C15H22N2O B5432008 N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide

N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide

Cat. No.: B5432008
M. Wt: 246.35 g/mol
InChI Key: DJVYEGRQZOPHPN-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide typically involves the reaction of 2-ethylphenylamine with 4-methylpiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide is unique due to its specific substitution pattern on the phenyl and piperidine rings, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-13-6-4-5-7-14(13)16-15(18)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVYEGRQZOPHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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